Glucagon-like peptide 2-(2-33)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide-2 de type glucagon-(2-33) est une hormone peptidique composée de 33 acides aminés. Elle est issue du traitement post-traductionnel du proglucagon, une protéine précurseur. Ce peptide est principalement produit par les cellules endocrines L intestinales et les neurones du système nerveux central. Il joue un rôle crucial dans la régulation de la croissance intestinale, l'amélioration de l'absorption des nutriments et le maintien de la santé intestinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du peptide-2 de type glucagon-(2-33) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est fixé à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Clivage : Le peptide terminé est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle du peptide-2 de type glucagon-(2-33) implique une SPPS à grande échelle, suivie d'une chromatographie liquide haute performance (HPLC) pour la purification. Le peptide est ensuite lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide-2 de type glucagon-(2-33) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les liaisons disulfures au sein du peptide peuvent être réduites en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés modifiées.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Mutagénèse dirigée ou techniques de modification chimique.

Principaux produits :

Oxydation : Peptides contenant de la méthionine sulfoxyde.

Réduction : Peptides avec des groupes thiols libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées

4. Applications de la recherche scientifique

Le peptide-2 de type glucagon-(2-33) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la régulation de la croissance et de la fonction intestinales.

Médecine : Exploré comme agent thérapeutique pour des affections telles que le syndrome du côlon court, la maladie de Crohn et l'ostéoporose. .

Industrie : Utilisé dans le développement de médicaments et de formulations thérapeutiques à base de peptides.

5. Mécanisme d'action

Le peptide-2 de type glucagon-(2-33) exerce ses effets en se liant au récepteur du peptide-2 de type glucagon (GLP-2R), un récepteur couplé aux protéines G exprimé dans le tractus gastro-intestinal. Lors de la liaison, il active des voies de signalisation qui favorisent la croissance intestinale, améliorent l'absorption des nutriments et réduisent l'apoptose. Les principales cibles moléculaires comprennent le facteur de croissance analogue à l'insuline (IGF) et le facteur de croissance des kératinocytes (KGF), qui médient les effets intestinotropes du peptide .

Composés similaires :

Peptide-1 de type glucagon (GLP-1) : Un autre peptide dérivé du proglucagon, principalement impliqué dans l'homéostasie du glucose et la sécrétion d'insuline.

Teduglutide : Un analogue synthétique du peptide-2 de type glucagon, utilisé en clinique pour le traitement du syndrome du côlon court.

Sémaglutide : Un agoniste du récepteur du peptide-1 de type glucagon utilisé pour la prise en charge du diabète de type 2.

Unicité : Le peptide-2 de type glucagon-(2-33) est unique par son rôle spécifique dans la promotion de la croissance et de la réparation intestinales. Contrairement au peptide-1 de type glucagon, qui affecte principalement le métabolisme du glucose, le peptide-2 de type glucagon-(2-33) se concentre sur l'amélioration de la santé intestinale et de l'absorption des nutriments. Le teduglutide, bien que similaire, est un analogue synthétique conçu pour un usage thérapeutique, tandis que le peptide-2 de type glucagon-(2-33) est la forme naturelle .

Applications De Recherche Scientifique

Glucagon-like peptide 2-(2-33) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating intestinal growth and function.

Medicine: Explored as a therapeutic agent for conditions such as short bowel syndrome, Crohn’s disease, and osteoporosis. .

Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.

Mécanisme D'action

Glucagon-like peptide 2-(2-33) exerts its effects by binding to the glucagon-like peptide 2 receptor (GLP-2R), a G protein-coupled receptor expressed in the gastrointestinal tract. Upon binding, it activates signaling pathways that promote intestinal growth, enhance nutrient absorption, and reduce apoptosis. Key molecular targets include insulin-like growth factor (IGF) and keratinocyte growth factor (KGF), which mediate the peptide’s intestinotropic effects .

Comparaison Avec Des Composés Similaires

Glucagon-like peptide 1 (GLP-1): Another peptide derived from proglucagon, primarily involved in glucose homeostasis and insulin secretion.

Teduglutide: A synthetic analog of glucagon-like peptide 2, used clinically for treating short bowel syndrome.

Semaglutide: A glucagon-like peptide 1 receptor agonist used for managing type 2 diabetes.

Uniqueness: Glucagon-like peptide 2-(2-33) is unique in its specific role in promoting intestinal growth and repair. Unlike glucagon-like peptide 1, which primarily affects glucose metabolism, glucagon-like peptide 2-(2-33) focuses on enhancing gut health and nutrient absorption. Teduglutide, while similar, is a synthetic analog designed for therapeutic use, whereas glucagon-like peptide 2-(2-33) is the naturally occurring form .

Propriétés

Formule moléculaire |

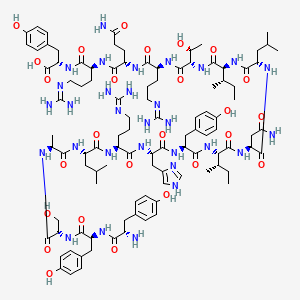

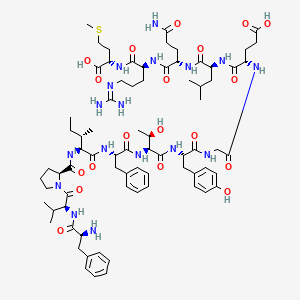

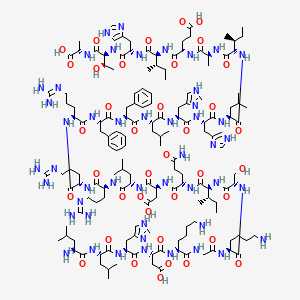

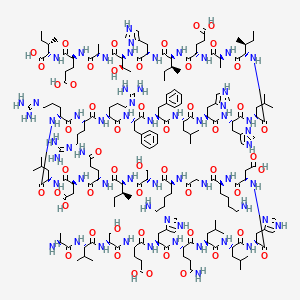

C160H249N41O55S |

|---|---|

Poids moléculaire |

3659.0 g/mol |

Nom IUPAC |

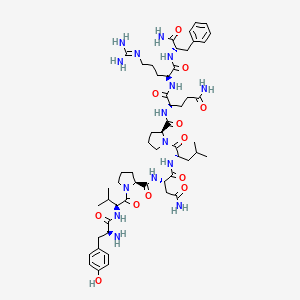

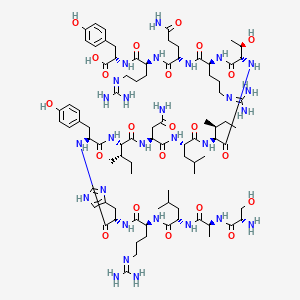

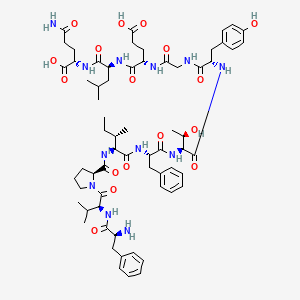

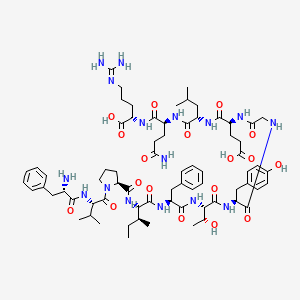

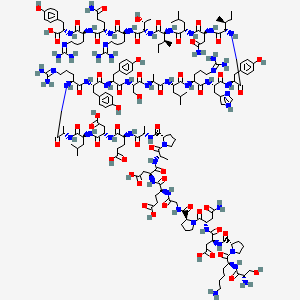

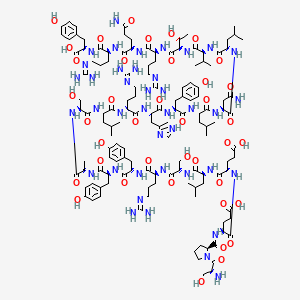

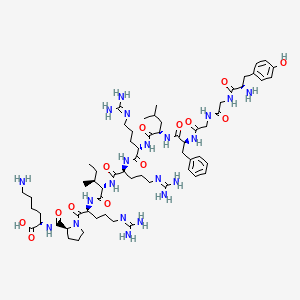

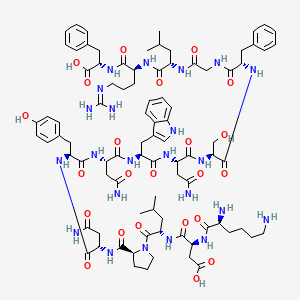

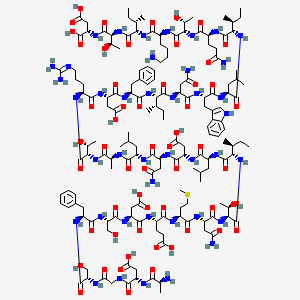

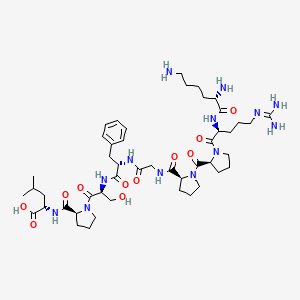

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |

Clé InChI |

OQGQYLSDVZWIPO-QSSAVJFTSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)